![molecular formula C15H15N7O4S3 B13808744 (6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)
(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefivitril is a semi-synthetic cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against penicillin-resistant strains of Staphylococcus aureus. Compared to other cephalosporins, Cefivitril exhibits superior in vitro activity against both gram-positive and gram-negative bacteria .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cefivitril involves the modification of the core cephalosporin structure. The process typically includes the introduction of specific side chains that enhance its antibacterial properties. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound.
Industrial Production Methods: Industrial production of Cefivitril involves large-scale fermentation processes followed by chemical modification. The fermentation process uses specific strains of bacteria or fungi to produce the core cephalosporin structure, which is then chemically modified to produce Cefivitril. The final product is purified through various techniques such as crystallization and filtration to ensure its purity and efficacy .
化学反応の分析
Types of Reactions: Cefivitril undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often enhancing the compound’s antibacterial properties.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions are various derivatives of Cefivitril, each with unique antibacterial properties and potential therapeutic applications .
科学的研究の応用
Cefivitril has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of cephalosporins.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by penicillin-resistant strains.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Cefivitril exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition disrupts cell wall synthesis, leading to cell lysis and death. The molecular targets of Cefivitril include various PBPs, and its action involves the disruption of key pathways involved in cell wall biosynthesis .
類似化合物との比較
Cefivitril is unique among cephalosporins due to its enhanced activity against penicillin-resistant Staphylococcus aureus. Similar compounds include:
Cefdinir: Another third-generation cephalosporin with broad-spectrum activity.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria.
Ceftazidime: Noted for its activity against Pseudomonas aeruginosa.
Compared to these compounds, Cefivitril shows better in vitro activity against both gram-positive and gram-negative bacteria, making it a valuable addition to the cephalosporin class of antibiotics .
特性
分子式 |
C15H15N7O4S3 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H15N7O4S3/c1-21-15(18-19-20-21)29-6-8-5-28-13-10(12(24)22(13)11(8)14(25)26)17-9(23)7-27-4-2-3-16/h2,4,10,13H,5-7H2,1H3,(H,17,23)(H,25,26)/b4-2+/t10-,13-/m1/s1 |
InChIキー |
JXHWKLWIYBATLL-WQLMKKEISA-N |
異性体SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CS/C=C/C#N)SC2)C(=O)O |
正規SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC=CC#N)SC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



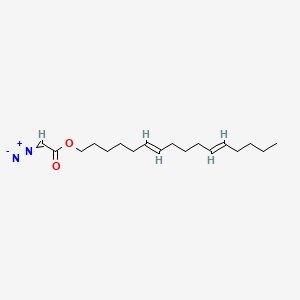

![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)
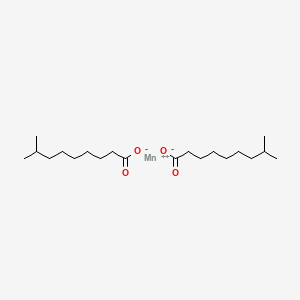
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
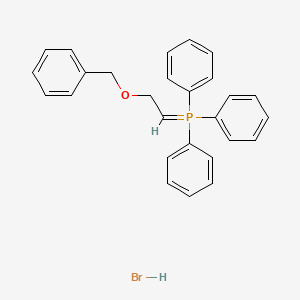
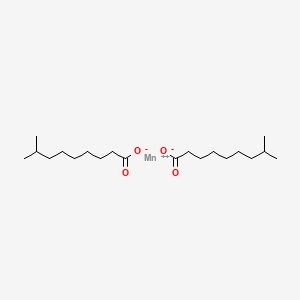


![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
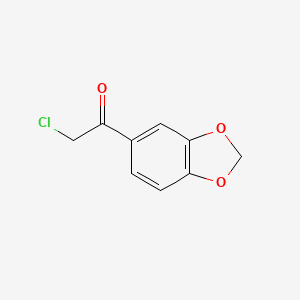
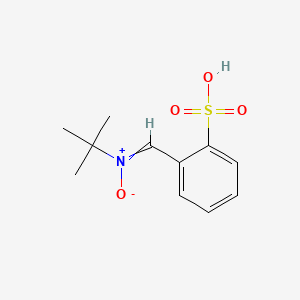
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
